1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate
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Overview
Description
The compound “1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate” is a complex organic molecule that contains an isoindoline ring (a nitrogen-containing heterocycle) with two carbonyl groups (C=O), and a thiophene ring (a sulfur-containing heterocycle) with a sulfonate group attached .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electrophilic carbonyl groups and the nucleophilic sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carbonyl groups might form hydrogen bonds, influencing its solubility and boiling/melting points .Scientific Research Applications
Copper(I)-Catalyzed Synthesis of Thiophene Derivatives
A study by Jiang et al. (2014) describes a copper(I)-catalyzed multicomponent reaction that efficiently converts triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates into a variety of fully substituted thiophene derivatives. This reaction demonstrates an application in synthesizing highly functionalized thiophenes, important for material science and pharmaceutical chemistry (Jiang et al., 2014).
Photoinduced Electron Transfer for Polymerization
Aydoğan et al. (2012) investigated photoinduced electron transfer reactions of highly conjugated thiophene derivatives, revealing their potential in initiating cationic polymerization and conjugated polymer formation. This research highlights the role of thiophene derivatives in developing advanced materials through photopolymerization processes (Aydoğan et al., 2012).
Inhibition of Carbonic Anhydrase
Sethi et al. (2014) synthesized a series of 1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives to investigate their inhibition of the carbonic anhydrase enzyme. These compounds showed variable potency against different human carbonic anhydrase isoforms, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Sethi et al., 2014).
Sulfonamide Derivatives as Antimicrobial Agents
Bedair et al. (2006) conducted a study on the synthesis of (dioxoisoindolin-2-yl)phenylacetic acid derivatives, exploring their antimicrobial potential. Some of these compounds exhibited promising antimicrobial activities, suggesting their application in developing new antimicrobial agents (Bedair et al., 2006).
Antioxidant Activity of Indole Derivatives
Aziz et al. (2021) designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to assess their antioxidant activity. One particular candidate showed higher antioxidant activity than ascorbic acid, indicating the potential of such derivatives in oxidative stress-related applications (Aziz et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5S2/c14-11-8-4-1-2-5-9(8)12(15)13(11)18-20(16,17)10-6-3-7-19-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICPCOGLXVWSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate |
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